molecular formula C12H8ClFN2OS2 B4942471 MMV676584

MMV676584

Cat. No.: B4942471
M. Wt: 314.8 g/mol
InChI Key: WIYIHXHWMONCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    It is known to exhibit anti-tuberculosis activity

    Mode of Action

    It is known to have anti-tuberculosis activity , suggesting it may interact with targets that play a crucial role in the survival or replication of the tuberculosis bacterium.

    Biochemical Pathways

    Given its anti-tuberculosis activity , it can be inferred that MMV676584 likely interacts with pathways essential for the life cycle of the tuberculosis bacterium

    Result of Action

    Its known anti-tuberculosis activity suggests that it may inhibit the growth or survival of the tuberculosis bacterium at the cellular level.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for MMV676584 are not widely documented in the available sources.
    • it is essential to note that this compound is a product of scientific research and drug development efforts.
  • Chemical Reactions Analysis

    • MMV676584 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly mentioned.
  • Scientific Research Applications

    • MMV676584 has potential applications in various fields:

        Chemistry: Its unique structure may inspire further synthetic studies.

        Biology: Researchers might explore its effects on biological systems.

        Medicine: Investigating its efficacy against tuberculosis and other infections.

        Industry: Potential use in drug development or as a starting point for analogs.

  • Comparison with Similar Compounds

    • MMV676584’s uniqueness lies in its novel structure and anti-tuberculosis activity.
    • Similar compounds are not explicitly listed in the available sources.

    Properties

    IUPAC Name

    3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WIYIHXHWMONCNB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H8ClFN2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501345953
    Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501345953
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    314.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    750621-19-3
    Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501345953
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.